benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
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Overview
Description
Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a synthetic organic compound with a complex structure It consists of a benzyl group attached to a carbamate moiety, which is further linked to a quinoline ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for achieving consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include nucleophiles such as amines or alcohols and electrophiles such as alkyl halides, often used in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-chlorophenyl N-(2,6-xylyl)carbamate
- 2-Benzoyl-4-chlorophenyl N-(2,3-dichlorophenyl)carbamate
- 2-Benzoyl-4-chlorophenyl N-(2,5-dichlorophenyl)carbamate
Uniqueness
Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is unique due to its specific structural features, such as the quinoline ring and the 4-chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, enhancing its therapeutic potential.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The quinoline ring system is known to inhibit DNA synthesis in bacteria by cleaving bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
Table 1: Antimicrobial Activity of this compound
Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Gram-positive Bacteria | 32 µg/mL | |
Gram-negative Bacteria | 64 µg/mL | |
Fungal Strains | 128 µg/mL |
2. Anticancer Properties
The compound has also been investigated for its anticancer activities. Studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of apoptosis-related proteins and pathways. The mechanism involves interference with cellular processes critical for cancer cell survival and proliferation .
Case Study: In Vitro Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 15 to 30 µM across these cell lines, indicating moderate to strong anticancer activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission .
- DNA Interaction : The quinoline structure allows for intercalation into DNA, disrupting replication processes essential for cell division.
Research Findings and Implications
Recent studies have highlighted the potential of this compound as a lead compound for drug development:
- Antimicrobial Efficacy : Its effectiveness against resistant strains of bacteria suggests it could be developed into a novel antimicrobial agent.
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells positions this compound as a candidate for further development in cancer therapy.
- Structure-Activity Relationship (SAR) : Ongoing investigations into the SAR are crucial for optimizing the efficacy and selectivity of this compound against specific pathogens and cancer types .
Properties
IUPAC Name |
benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-18-12-10-17(11-13-18)21-14-22(19-8-4-5-9-20(19)25-21)26-23(27)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKIOWFGNMQWJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.